

Application Note: Quantification of Hydroxy Darunavir in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Hydroxy Darunavir	
Cat. No.:	B600896	Get Quote

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Abstract

This document details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Darunavir (DRV) and its primary active metabolite, **Hydroxy Darunavir** (OH-DRV), in human plasma. The protocol is designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic run, ensuring high throughput and reliable results. This application note provides comprehensive protocols, instrument parameters, and expected validation performance data to guide researchers in implementing this assay.

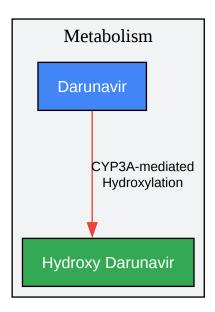
Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1] It is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system, with major metabolic pathways including isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, leading to the formation of **Hydroxy Darunavir**.[2][3] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a robust LC-MS/MS method for this purpose.

Metabolic Pathway of Darunavir



Darunavir undergoes oxidative metabolism mediated by CYP3A enzymes to form its hydroxylated metabolite. This process is a key factor in the drug's clearance and overall exposure.



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Darunavir Metabolic Pathway

Experimental Protocol

This protocol is based on established methods for Darunavir quantification and has been adapted for the simultaneous analysis of **Hydroxy Darunavir**.[4][5]

Materials and Reagents

- Darunavir and **Hydroxy Darunavir** reference standards
- Darunavir-d9 (or other suitable stable isotope-labeled internal standard)
- HPLC-grade Acetonitrile and Methanol
- Formic Acid (analytical grade)
- Ammonium Formate (analytical grade)



- Ultrapure water
- Control human plasma (K2EDTA)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Darunavir, Hydroxy Darunavir, and the internal standard (IS) in methanol.
- Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.
- Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards ranging from 1 to 5000 ng/mL and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

- Aliquot 100 μL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
- Add 25 µL of the internal standard working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Analytical Method



The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Liquid Chromatography Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	10% B to 90% B over 3 min, hold for 1 min, return to initial over 0.5 min
Total Run Time	~5 minutes

Mass Spectrometry Parameters

The method utilizes Multiple Reaction Monitoring (MRM) in positive ion mode for quantification. The transition for Darunavir is well-established. The proposed transition for **Hydroxy Darunavir** is based on the known fragmentation of the parent drug and requires experimental verification.

Parameter	Condition
Ionization Mode	Electrospray (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
Gas Flow	Instrument Dependent



MRM Transitions

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Darunavir (DRV)	548.2	392.2	150	25
Hydroxy DRV (OH-DRV)*	564.2	408.2	150	~28
Darunavir-d9 (IS)	557.2	401.2	150	25

Note: The MRM transition for **Hydroxy Darunavir** is proposed based on the addition of one oxygen atom (+16 Da) to the parent molecule and its primary fragment. These values should be optimized during method development.

Method Validation Summary

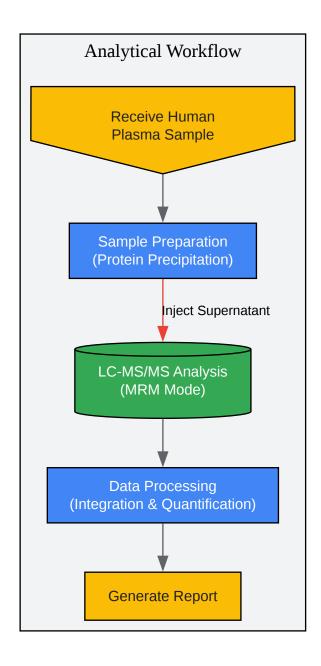
The following data represent typical performance characteristics expected from a fully validated method based on published assays for Darunavir.

Validation Parameter	Expected Result
Linearity Range	1.0 - 5000 ng/mL
Correlation (r²)	> 0.995
Accuracy	85-115% of nominal value (80-120% at LLOQ)
Precision (%CV)	< 15% (< 20% at LLOQ)
Recovery	> 85% and consistent across QC levels
Matrix Effect	Minimal and compensated by the internal standard
Stability	Stable after 3 freeze-thaw cycles and 24h at room temp.

Workflow Diagram



The overall analytical process from sample receipt to data analysis is outlined below.



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Bioanalytical Workflow for OH-Darunavir

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of Darunavir and its hydroxylated metabolite in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it



suitable for routine use in clinical and research settings. Proper method validation, including the experimental optimization of mass spectrometry parameters for **Hydroxy Darunavir**, is essential before application to study samples.

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